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Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Cat. No.: B8104229
M. Wt: 905.1 g/mol
InChI Key: HRTAKXVPXIKONP-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry

Polyethylene glycol (PEG) linkers are widely utilized in pharmaceutical and biotechnological research to connect different molecular entities. broadpharm.com The process of attaching PEG chains, known as PEGylation, can significantly improve the physicochemical properties of molecules. precisepeg.com Key benefits of using PEG linkers include increased water solubility, reduced immunogenicity, and enhanced stability against enzymatic degradation. precisepeg.com PEG linkers can be linear or branched, with each architecture offering specific advantages. broadpharm.com

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a prime example of a branched PEG linker. broadpharm.com Its structure consists of three discrete PEG4 arms, meaning each arm contains four ethylene (B1197577) glycol units. This monodispersity, where each molecule has a precise and uniform chain length, is a significant advantage over polydisperse PEG mixtures, as it ensures homogeneity in the final conjugate. nih.gov The methoxy (B1213986) group at the terminus of each PEG arm renders them chemically inert, preventing unwanted side reactions and directing the reactivity to the central primary amine. broadpharm.com This amine group can readily react with activated carboxylic acids or NHS esters to form stable amide bonds, a common strategy in bioconjugation. broadpharm.com

Overview of Branched Molecular Architectures in Chemical Biology

Branched molecular architectures, such as dendrimers and multi-arm polymers, are of growing importance in chemical biology and materials science. Unlike their linear counterparts, branched structures offer a three-dimensional and often globular shape, which can influence their biological activity and physical properties. These architectures allow for the creation of molecules with a high density of functional groups on their periphery.

In the context of drug delivery, branched polymers can be designed to carry multiple copies of a drug molecule, leading to a higher payload capacity. broadpharm.comaxispharm.com This multivalency can also enhance the binding affinity of the molecule to its biological target. Furthermore, the compact structure of branched molecules can influence their pharmacokinetic profile.

Trifunctional linkers, a specific class of branched molecules, are particularly valuable as they allow for the conjugation of up to three different moieties to a central scaffold. nih.gov This capability is crucial for developing sophisticated constructs such as theranostics, which combine therapeutic and diagnostic agents in a single molecule, or for creating bioconjugates with enhanced targeting and efficacy. nih.gov

Significance of this compound as a Trifunctional Scaffold

The structure of this compound makes it a significant tool as a trifunctional scaffold in modern chemical research. The central amine provides a primary point of attachment, while the three PEG arms can be conceptualized as the other functional components of a trifunctional system. This molecule is particularly relevant in the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC. precisepeg.com

The application of such branched PEG linkers is a key area of research in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs). broadpharm.comnih.gov In ADCs, branched linkers can increase the drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate. broadpharm.com The defined structure and advantageous properties of this compound position it as a valuable building block for the creation of advanced and highly specific biomolecular constructs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H80N4O18 B8104229 Amino-Tri-(m-PEG4-ethoxymethyl)-methane

Properties

IUPAC Name

3-[2-amino-3-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80N4O18/c1-48-16-19-54-28-31-57-25-22-51-13-7-42-37(45)4-10-60-34-40(41,35-61-11-5-38(46)43-8-14-52-23-26-58-32-29-55-20-17-49-2)36-62-12-6-39(47)44-9-15-53-24-27-59-33-30-56-21-18-50-3/h4-36,41H2,1-3H3,(H,42,45)(H,43,46)(H,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTAKXVPXIKONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N4O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Amino Tri M Peg4 Ethoxymethyl Methane

Multi-Step Synthesis of the Core Methanetriyl Scaffold

The foundational core of Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a methanetriyl scaffold derived from Tris(hydroxymethyl)aminomethane, commonly known as Tris. The synthesis of this core is a well-established industrial process. chemicalbook.comoriprobe.com It typically begins with the base-catalyzed condensation of nitromethane (B149229) with three equivalents of formaldehyde. chemicalbook.comgoogle.com This reaction, a series of Henry reactions, results in the formation of the intermediate Tris(hydroxymethyl)nitromethane ((HOCH₂)₃CNO₂). chemicalbook.com

The subsequent and final step in creating the core scaffold is the reduction of the nitro group to a primary amine. chemicalbook.com This is typically achieved through catalytic hydrogenation, often using a Raney nickel catalyst under hydrogen pressure, to yield Tris(hydroxymethyl)aminomethane ((HOCH₂)₃CNH₂). google.com This molecule provides the central quaternary carbon, a primary amine, and three primary hydroxyl groups that serve as handles for further modification. researchgate.netresearchgate.net

Introduction of Polyethylene (B3416737) Glycol (PEG) Chains

With the amine-bearing methanetriyl core established, the next stage involves the introduction of three separate methoxy-terminated polyethylene glycol (mPEG) chains. The compound name specifies "m-PEG4-ethoxymethyl," indicating that each of the three hydroxyl groups on the Tris core is etherified with an m-PEG4 unit via an ethoxymethyl linker.

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to impart favorable properties such as increased water solubility, biocompatibility, and improved pharmacokinetics. chempep.comnih.gov The synthesis of branched PEG structures often involves the reaction of a polyol, such as the Tris core, with activated PEG derivatives. rsc.org The introduction of the PEG chains in this specific case likely involves a Williamson ether synthesis. First, the terminal hydroxyl group of m-PEG4 is activated, for example, by conversion to a good leaving group like a tosylate or a halide. The hydroxyl groups of the Tris core (with its amine group temporarily protected, for instance, as a Boc-carbamate) are then deprotonated with a strong base to form alkoxides. These nucleophilic alkoxides subsequently displace the leaving group on the activated m-PEG4 chains, forming the stable ether linkages characteristic of the final molecule. The "ethoxymethyl" component suggests a two-carbon spacer is part of the linkage, which could be incorporated into the PEGylating reagent itself.

Terminal Functionalization Strategies for the Amine and Ethoxymethyl Groups

The primary utility of this compound in further chemical synthesis stems from the reactivity of its terminal primary amine. The methoxy (B1213986) groups capping the PEG chains are generally unreactive, making the amine the principal site for derivatization.

Formation of Amide Bonds via Reaction with Carboxylic Acids and Activated Esters

The primary amine of the molecule readily participates in amide bond formation, one of the most common conjugation reactions in medicinal chemistry. nih.govresearchgate.net This reaction can be achieved by coupling the amine with a carboxylic acid using a dehydrating agent or coupling reagent. youtube.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS) to improve efficiency. nih.govcreativepegworks.com

Alternatively, and more commonly for bioconjugation, the carboxylic acid is pre-activated, most frequently as an NHS ester. nih.gov this compound is known to be reactive with these activated esters. broadpharm.com The reaction proceeds via nucleophilic attack of the primary amine on the ester's carbonyl carbon, displacing the NHS leaving group to form a stable amide bond under mild conditions, typically at a pH range of 7-9. creativepegworks.comnih.gov

ReactantCoupling/Activation MethodResulting LinkageKey Features
Carboxylic AcidEDC/NHS or HATUAmideForms a stable, covalent bond. Widely used for conjugating proteins and small molecules. jenkemusa.comnih.gov
NHS EsterDirect reaction in buffer (pH 7-9)AmideEfficient and common method for labeling amines on biomolecules. nih.govjenkemusa.com

Reductive Amination for Carbon-Nitrogen Bond Formation with Carbonyl Compounds

Reductive amination provides a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or a ketone). youtube.com In this process, the primary amine of this compound attacks the electrophilic carbonyl carbon to form a transient carbinolamine intermediate. This intermediate then dehydrates to form an imine. youtube.com

The crucial second step is the reduction of the imine to a stable secondary amine. This is accomplished using a reducing agent that is selective for the imine and does not reduce the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) are commonly used for this purpose because they are mild enough not to react with most aldehydes and ketones but are effective at reducing the protonated imine. creativepegworks.com This strategy allows for the covalent attachment of molecules bearing aldehyde or ketone functionalities.

ReactantKey ReagentsResulting LinkageMechanism Highlights
Aldehyde or KetoneMild reducing agent (e.g., NaBH₃CN, STAB)Secondary Amine1. Nucleophilic attack of amine on carbonyl. 2. Formation of imine intermediate. 3. Reduction of imine. youtube.com

Derivatization to Introduce Carboxylic Acid Termini

While the molecule's primary functional group is an amine, it can be derivatized to present a terminal carboxylic acid, thereby creating a heterobifunctional linker. A common and efficient method to achieve this is by reacting the primary amine with a cyclic anhydride (B1165640), such as succinic anhydride or glutaric anhydride.

In this reaction, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring. This process forms a stable amide bond while simultaneously revealing a terminal carboxylic acid group. This straightforward, high-yield reaction effectively transforms the amino-terminated molecule into a carboxyl-terminated one, expanding its utility for conjugation to other functionalities, such as alcohols or other amines (via activation of the new carboxyl group). google.comgoogle.com

Incorporation of Azide (B81097) Functionalities for Click Chemistry

The introduction of an azide group onto the molecule transforms it into a reagent suitable for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.comlabinsights.nl The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. creativepegworks.com

To incorporate an azide, the terminal amine of this compound can be reacted with a heterobifunctional reagent containing both an amine-reactive group and an azide. A prime example is an N-hydroxysuccinimide ester of an azido-containing carboxylic acid (e.g., azidoacetic acid NHS ester). adcreviews.com The amine reacts with the NHS ester to form a stable amide bond, thereby covalently attaching the azide functionality to the core molecule. researchgate.net This derivatization makes the entire branched PEG structure available for subsequent conjugation to alkyne-modified molecules, surfaces, or biomolecules. adcreviews.combiochempeg.com

Purification and Isolation Techniques for High-Purity Derivatives

The synthesis of derivatives of this compound results in a reaction mixture that contains the desired product alongside unreacted starting materials, reagents, and potentially side products. The inherent polydispersity of polyethylene glycol (PEG) chains, although minimized in discrete PEG (dPEG®) reagents like the m-PEG4 units, can also contribute to a heterogeneous mixture. Therefore, robust purification and isolation techniques are critical to obtaining derivatives of high purity, which is essential for their intended applications in bioconjugation, drug delivery, and materials science. The purification strategy is typically guided by the physicochemical properties of the target derivative, such as its molecular weight, charge, and hydrophobicity.

A combination of chromatographic and non-chromatographic methods is often employed to achieve the desired level of purity, frequently exceeding 95%. The choice of technique or combination of techniques depends on the specific nature of the derivative and the impurities to be removed.

Chromatographic Methods

Chromatography is the cornerstone of purification for PEGylated compounds, including derivatives of this compound. The selection of the appropriate chromatographic technique is determined by the differences in physical properties between the target molecule and the impurities.

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius. researchgate.net SEC is particularly effective for removing low-molecular-weight impurities, such as unreacted coupling agents or small molecule ligands, from the significantly larger PEGylated derivative. It is also adept at separating the final conjugate from unreacted native proteins or peptides post-conjugation. researchgate.net The retention of PEGylated species is directly related to the size of the PEG reagent used; molecules modified with larger PEG moieties exhibit greater resolution from their unmodified precursors. researchgate.net

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The primary amine group of this compound and any charged functional groups introduced during derivatization provide handles for this purification method. For instance, cation-exchange chromatography can be utilized to purify derivatives where the amine group is preserved. Conversely, if the amine is reacted with an acidic molecule, anion-exchange chromatography might be more suitable. A key advantage of IEX is its ability to shield surface charges on proteins upon PEGylation, altering the molecule's binding properties and enabling the separation of positional isomers. The retention time on an ion-exchange column is generally inversely proportional to the mass ratio of PEG to protein. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used technique that separates molecules based on their hydrophobicity. researchgate.net The ethoxymethyl and alkyl backbone of the core methane (B114726) structure, along with the PEG chains, impart a degree of hydrophobicity that allows for separation on a non-polar stationary phase (e.g., C4, C8, or C18). By using a polar mobile phase, typically a gradient of water and a more non-polar organic solvent like acetonitrile, derivatives with different hydrophobic characteristics can be effectively resolved. lcms.cz RP-HPLC is not only a purification tool but also a critical analytical method for assessing the purity of the final product. researchgate.netlcms.cz

Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates molecules based on hydrophobicity, but it operates under less denaturing conditions than RP-HPLC, using aqueous salt solutions for the mobile phase. This makes it a valuable supplementary tool to IEX, particularly for purifying sensitive biomolecules that have been derivatized with this compound. However, HIC may exhibit lower capacity and resolution compared to other chromatographic methods.

A summary of applicable chromatographic techniques is presented below.

Chromatographic Technique Principle of Separation Primary Application for Derivatives Key Considerations
Size-Exclusion Chromatography (SEC)Hydrodynamic Volume/Molecular SizeRemoval of small molecule impurities; Separation of unreacted biomolecules. researchgate.netEfficient for large size differences; Resolution depends on the size of the PEG moiety. researchgate.net
Ion-Exchange Chromatography (IEX)Net Molecular ChargePurification based on the charge of the derivative; Separation of positional isomers. researchgate.netRequires the derivative to be charged; Elution is influenced by the PEG-to-protein ratio. researchgate.net
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purification and purity analysis of derivatives. lcms.czCan be denaturing to sensitive biomolecules; requires optimization of solvent gradients. lcms.cz
Hydrophobic Interaction Chromatography (HIC)Hydrophobicity (in aqueous salt)Purification under non-denaturing conditions; Complements IEX. Generally lower capacity and resolution compared to IEX or RP-HPLC.

For general column chromatography of PEG linkers containing free amino groups, specific solvent systems have been found to be effective. For example, an eluent system of chloroform-methanol (e.g., 10:1 ratio) with the addition of about 1% aqueous ammonia (B1221849) can be used to improve the separation of amino-PEG compounds. reddit.com

Non-Chromatographic Methods

While chromatography is dominant, non-chromatographic techniques offer valuable alternatives or complementary steps for purification and isolation.

Crystallization: The process of crystallization can be an effective method for purifying certain derivatives, particularly when dealing with discrete PEG compounds which have a more defined structure than traditional polydisperse PEGs. nih.govscirp.org The solubility of the derivative is influenced by factors such as the solvent system, temperature, and the molecular weight of the PEG chains. researchgate.netnih.gov Isothermal crystallization from a supersaturated solution has been proposed as a method for producing solid, drug-encapsulating crystals of PEG-containing copolymers. nih.gov This approach can yield a highly pure, solid-form product that can be easily isolated by filtration.

Solvent Extraction: Liquid-liquid extraction is a fundamental and effective technique for initial purification. nih.gov By exploiting the differential solubility of the target derivative and impurities in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent), a significant degree of purification can be achieved. For instance, after synthesizing an amino-terminated PEG, a simple solvent extraction work-up can effectively remove inorganic reagents and other impurities, leading to high-purity products with excellent yields. nih.gov

The final, purified derivatives of this compound are typically characterized for purity and identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (e.g., MALDI-ToF MS), and analytical HPLC. nih.gov The combination of these robust purification and analytical methods ensures the production of high-purity materials suitable for advanced applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of molecular structure. For a molecule like Amino-Tri-(m-PEG4-ethoxymethyl)-methane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Data for this compound Please note: The following table is a representation of expected chemical shifts based on the known structure and typical values for similar functional groups. Actual experimental values may vary.

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Central -CH₂-NH₂~ 2.8 - 3.0Singlet (broad)2H
-CH₂-CH₂-O- (PEG chain)~ 3.5 - 3.7Multiplet48H
Terminal -OCH₃~ 3.3Singlet9H
-CH₂-O- (adjacent to central C)~ 3.4 - 3.5Multiplet6H
-CH₂-C(O)-~ 2.4 - 2.5Triplet6H
-C(O)NH-~ 7.0 - 7.5Triplet (broad)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, the ¹³C NMR spectrum would show characteristic signals for the carbons in the PEG chains, the terminal methoxy (B1213986) groups, the central quaternary carbon, and the carbonyl carbons of the amide groups. The repeating ethylene (B1197577) glycol units would produce a strong signal around 70 ppm.

Expected ¹³C NMR Data for this compound Please note: The following table is a representation of expected chemical shifts based on the known structure and typical values for similar functional groups. Actual experimental values may vary.

Carbon Type Expected Chemical Shift (ppm)
Central C-(CH₂O)₃(CH₂NH₂)~ 55 - 60
-CH₂-O- (PEG chain)~ 69 - 72
Terminal -OCH₃~ 59
CH₂-O- (adjacent to central C)~ 65 - 68
-CH₂-C(O)-~ 35 - 40
-C(O)NH-~ 170 - 173
-NH-CH₂-~ 39 - 42

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the PEG chains and between the protons of the ethyl groups attached to the central core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal to its corresponding carbon signal, aiding in the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to verify the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, polar, and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are produced.

For this compound (MW ≈ 905.1), the ESI-MS spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 906.1. Adducts with other cations present in the sample, such as sodium [M+Na]⁺ (m/z ≈ 928.1) or potassium [M+K]⁺ (m/z ≈ 944.0), may also be observed. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition from the exact mass measurement.

Expected ESI-MS Data

Ion Expected m/z
[M+H]⁺~ 906.1
[M+Na]⁺~ 928.1
[M+K]⁺~ 944.0

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for large, non-volatile molecules. In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer.

MALDI-TOF MS is particularly useful for analyzing polymers and can provide information on the molecular weight distribution of PEGylated compounds. For this compound, a MALDI-TOF spectrum would confirm the molecular weight, typically showing the [M+H]⁺ and/or [M+Na]⁺ ions. This technique is also valuable for quality control, ensuring the absence of impurities or byproducts from the synthesis.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the precise assessment of its purity. The choice of method is dictated by the physicochemical properties of the analyte and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like polyethylene (B3416737) glycol (PEG) derivatives. It offers high resolution and sensitivity for both qualitative and quantitative assessments.

For a compound such as this compound, which lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, derivatization of the terminal amino group can be performed to introduce a UV-active moiety, allowing for detection with a UV-Vis spectrophotometer. nih.gov

Typical HPLC Parameters:

A common approach for analyzing PEG-containing molecules is reverse-phase HPLC (RP-HPLC). The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Parameter Condition Rationale
Column C18 or C8, 5 µm particle size, 4.6 x 250 mmProvides good retention and separation of moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and WaterAllows for the elution of a range of polarities, separating the target compound from more or less polar impurities.
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)Universal detection methods suitable for compounds without a significant chromophore.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and resolution.
Injection Volume 20 µLA typical volume for analytical HPLC.

Data Interpretation:

The resulting chromatogram would ideally show a single, sharp peak corresponding to the pure this compound. The retention time is a characteristic feature of the compound under specific chromatographic conditions. The presence of additional peaks would indicate impurities, which could be unreacted starting materials, by-products, or degradation products. The peak area is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, a purity of >98% is often required for applications in bioconjugation. researchgate.net

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful tool for characterizing the molecular weight distribution and polydispersity of polymers and oligomers like PEGs. jenkemusa.com For a discrete PEG compound like this compound, which has a defined structure and molecular weight, GPC is primarily used to confirm its monodispersity and to detect any potential oligomeric impurities or aggregates.

GPC System and Conditions:

The separation in GPC is based on the hydrodynamic volume of the molecules. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.

Parameter Condition Rationale
Columns Series of columns with different pore sizes (e.g., 100 Å, 500 Å)Accommodates a range of molecular sizes, providing high resolution.
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF)Common organic solvents for PEG analysis that dissolve the sample and are compatible with the columns.
Detector Refractive Index Detector (RID)Sensitive to changes in the refractive index of the eluent, making it ideal for polymer concentration detection.
Calibration Narrow molecular weight PEG standardsAllows for the accurate determination of the molecular weight of the sample. jenkemusa.com
Flow Rate 1.0 mL/minStandard flow rate for GPC analysis.

Expected GPC Results:

The GPC chromatogram for a high-purity sample of this compound should exhibit a single, symmetrical peak. The molecular weight calculated from the calibration curve should align with the theoretical molecular weight of 905.1 g/mol . researchgate.net The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be very close to 1.0, indicating a monodisperse sample. jenkemusa.com

Parameter Expected Value
Peak Molecular Weight (Mp) ~905 g/mol
Number-Average Molecular Weight (Mn) ~905 g/mol
Weight-Average Molecular Weight (Mw) ~905 g/mol
Polydispersity Index (PDI) ≤ 1.05

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint.

Key Functional Groups and Their Expected IR Absorptions:

The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (primary amine) Stretching3400 - 3250Medium
C-H (alkane) Stretching2950 - 2850Strong
C=O (amide) Stretching1680 - 1630Strong
N-H (amide) Bending1640 - 1550Medium
C-O-C (ether) Stretching1150 - 1085Strong

Interpretation of the IR Spectrum:

The IR spectrum of this compound would be dominated by a strong and broad absorption band around 1100 cm⁻¹, which is characteristic of the C-O-C stretching of the polyethylene glycol backbone. nih.gov The presence of the amide functional groups would be confirmed by a strong absorption peak in the region of 1680-1630 cm⁻¹ (C=O stretching) and a medium peak around 1640-1550 cm⁻¹ (N-H bending). The primary amine group would be identified by a medium intensity band in the 3400-3250 cm⁻¹ region. Finally, strong peaks in the 2950-2850 cm⁻¹ range would correspond to the C-H stretching of the alkyl chains. The absence of unexpected peaks would further corroborate the purity of the compound.

Mechanistic Studies of Reactivity and Bioconjugation Chemistry

Elucidation of Reaction Kinetics for Amine and Carboxylic Acid Coupling

The primary amine of Amino-Tri-(m-PEG4-ethoxymethyl)-methane readily participates in amide bond formation with carboxylic acids. This is one of the most fundamental and widely used conjugation reactions in chemical biology. The reaction does not proceed spontaneously; it requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

The general mechanism involves a two-step process facilitated by a coupling agent. First, the coupling reagent activates the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with reagents like HATU). In the second step, the primary amine of the PEG compound attacks this activated intermediate, displacing the activating group to form a stable amide bond. biochempeg.combroadpharm.com

The kinetics of this reaction are highly dependent on several factors: the choice of coupling agent, the solvent, the pH of the reaction medium, and the steric hindrance around the reacting centers. For PEG-amines, the reaction is typically carried out under mild conditions (pH 7-9, room temperature) to ensure stability of the reactants and products. biochempeg.comcreativepegworks.com Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively dissolve the reactants and facilitate the reaction. broadpharm.com While specific kinetic data for this exact molecule is not extensively published, the general principles of amine-acid coupling are well-established. creativepegworks.comjenkemusa.com

Table 1: Common Coupling Reagents for Amine-Carboxylic Acid Ligation

Coupling Reagent Full Name Typical Co-reagent/Additive Key Characteristics
EDC (or EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide N-hydroxysuccinimide (NHS) Forms a water-soluble urea (B33335) byproduct, simplifying purification. biochempeg.comjenkemusa.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Base (e.g., DIEA) Highly efficient and fast-acting, often used for sterically hindered couplings. broadpharm.combroadpharm.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Base (e.g., DIEA) Effective for peptide synthesis, known for reducing racemization risk.

| DCC | N,N'-Dicyclohexylcarbodiimide | None required, but NHS can be added | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration. biochempeg.comcreativepegworks.com |

Investigation of Selective Reactivity with Orthogonal Functional Groups

The chemical structure of this compound is designed for selective reactivity. The molecule possesses a single primary amine, which is the principal site for conjugation. The numerous ether linkages within the three PEG arms are chemically stable and generally unreactive under standard physiological and bioconjugation conditions, such as acylation or reductive amination. biochempeg.comcreativepegworks.com

This lack of reactivity in the PEG chains provides orthogonality, meaning the amine can be selectively targeted without side reactions occurring on the linker's arms. For instance, the amine can be coupled to an activated ester (like an NHS ester) without affecting the ether bonds. broadpharm.combroadpharm.com This chemoselectivity is critical for its application in constructing well-defined molecular architectures, where precise control over the site of attachment is necessary. The branched structure, combined with this selective reactivity, allows the molecule to act as a trivalent scaffold after the primary amine has been functionalized.

Application in Click Chemistry Reactions

While this compound does not inherently contain the functional groups required for click chemistry (an azide (B81097) or an alkyne), its primary amine serves as a convenient handle to introduce them. By reacting the amine with a molecule containing an alkyne or azide moiety (for example, an NHS-ester-activated alkyne), the linker can be readily prepared for participation in click reactions. precisepeg.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org Once functionalized with an alkyne or azide group, this compound can be conjugated to a complementary-functionalized biomolecule, polymer, or surface.

The reaction mechanism involves the formation of a copper-acetylide intermediate from a terminal alkyne and a Cu(I) catalyst. nih.gov This intermediate then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. wikipedia.orgnih.gov The reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups, though the copper catalyst can be a concern for in vivo applications due to cellular toxicity. nih.gov The reaction is often performed in solvents like DMF, or in aqueous systems using water-soluble ligands to stabilize the copper catalyst. acs.org

Table 2: Typical Components for a CuAAC Reaction

Component Role Common Examples
Alkyne Reactant Terminal alkynes (e.g., propargyl group)
Azide Reactant Organic azides
Copper(I) Source Catalyst CuSO₄/Sodium Ascorbate, CuBr, CuI acs.org
Ligand Catalyst Stabilizer/Accelerator Tris(benzyltriazolylmethyl)amine (TBTA), PMDETA

| Solvent | Reaction Medium | Water, t-BuOH, DMF, DMSO, PEG mdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO) in place of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without any catalyst.

To use this compound in SPAAC, its primary amine would first be functionalized with a strained alkyne or an azide. For example, reacting the amine with NHS-activated DBCO would yield a linker ready for catalyst-free conjugation to an azide-modified protein or other molecule. The biocompatibility of SPAAC makes it a preferred method for modifying biomolecules in living systems.

Solvent Effects on Reactivity and Conformational Behavior

The choice of solvent plays a critical role in reactions involving this compound, influencing both the reactivity of the amine group and the three-dimensional conformation of the PEG arms.

For chemical reactions like amide bond formation, polar aprotic solvents such as DMF and DMSO are often preferred as they effectively solubilize both the polar PEG linker and many organic molecules, while also facilitating the desired reaction pathways. broadpharm.com In condensation reactions, PEG itself can act as a solvent, potentially helping to drive the reaction forward by sequestering the water byproduct. nsf.gov

The conformation of the PEG chains is also highly dependent on the solvent. In aqueous solutions, the hydrophilic PEG arms will be well-solvated, leading to a flexible and extended conformation. This behavior is driven by favorable hydrogen bonding between the ether oxygens of the PEG chain and water molecules. nih.govutmb.edu In non-polar organic solvents, the PEG chains may adopt a more compact or aggregated conformation. nih.gov This conformational flexibility can be crucial for its function as a linker, as the effective distance and spatial orientation it provides between conjugated molecules can change with the solvent environment. acs.org

Table 3: Properties of Solvents Relevant to PEG Chemistry

Solvent Dielectric Constant (at 20°C) Type Typical Use
Water 80.1 Polar Protic Aqueous bioconjugation, protein solutions nsf.gov
Dimethyl Sulfoxide (DMSO) 47.2 Polar Aprotic Solubilizing reactants for organic synthesis
Dimethylformamide (DMF) 36.7 Polar Aprotic Amide bond formation, peptide synthesis acs.org
Acetonitrile (ACN) 37.5 Polar Aprotic HPLC, organic reactions

| Toluene | 2.38 | Non-polar | Can induce PEG self-association nih.gov |

Applications in Advanced Molecular Construct Design

Utilization as a Proteolysis-Targeting Chimera (PROTAC) Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the target-binding ligand and the E3-recruiting ligand is a critical determinant of the PROTAC's activity. precisepeg.comnih.gov Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a PEG-based linker that can be incorporated into PROTAC synthesis. medchemexpress.combiochempeg.com

Key design principles for PROTAC linkers include:

Solubility and Permeability : PEG linkers are widely used due to their hydrophilicity, which can enhance the aqueous solubility and cell permeability of the often-hydrophobic PROTAC molecule. biochempeg.com Statistics show that 54% of reported PROTACs utilize PEG-based linkers. biochempeg.com

Structural Rigidity vs. Flexibility : Linkers must possess the right balance of rigidity and flexibility. Rigid elements, such as aromatic rings, can help pre-organize the molecule into a bioactive conformation, while flexible segments like PEG chains provide the necessary adaptability to allow the two ligands to bind their respective proteins simultaneously. precisepeg.com

Vector and Attachment Points : The points at which the linker is attached to the two ligands and the resulting spatial orientation are crucial for effective ternary complex formation. precisepeg.com A branched structure, such as that of this compound, offers unique three-dimensional trajectories for the ligands that are not achievable with simple linear linkers.

The distance and relative orientation between the E3 ligase and the target protein are dictated by the linker. nih.gov Optimizing the linker's length and flexibility is a critical step in developing a potent PROTAC. precisepeg.com

Linker Length : An optimal linker length is essential. If the linker is too short, steric hindrance can prevent the formation of the ternary complex. nih.gov Conversely, if it is too long, it may not be able to effectively bring the E3 ligase and the target protein into sufficient proximity for efficient ubiquitination. nih.gov Research indicates that optimal linker lengths are often in the range of 5-15 atoms. The defined structure of this compound, with its four PEG units on each arm, provides a specific and consistent length contribution to the PROTAC construct.

The ultimate goal of the PROTAC is to form a stable and productive ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. precisepeg.com The linker is a key modulator of the stability and conformation of this complex.

The formation of the ternary complex is a cooperative process, and the linker plays a direct role. nih.gov A well-designed linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, enhancing the stability of the complex. precisepeg.com The hydrophilic and flexible nature of PEG linkers can contribute to the stabilization of the complex's orientation through cooperative binding. nih.gov While a stable complex is necessary, excessive stability can hinder the catalytic turnover of the PROTAC, as the molecule needs to dissociate after the target protein is ubiquitinated. researchgate.net The branched nature of this compound can influence the binding geometry and introduce specific steric constraints that fine-tune the interactions within the ternary complex.

Linker ParameterDesign ConsiderationImpact on PROTAC Function
Composition PEG units enhance hydrophilicity.Improves solubility and cell permeability. biochempeg.com
Length Must be optimized (typically 5-15 atoms).Prevents steric clash while ensuring proximity for ubiquitination. nih.gov
Flexibility PEG chains provide conformational adaptability.Allows for stable ternary complex formation but must be controlled. researchgate.net
Architecture Branched structure offers 3D orientation.Influences spatial arrangement and stability of the ternary complex.

Integration into Antibody-Drug Conjugate (ADC) Linker Architectures

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected via a chemical linker. biochempeg.com The linker's properties are critical for the ADC's stability, pharmacokinetics, and mechanism of drug release. biochempeg.com Branched and multi-arm PEG linkers, like this compound, are being explored to create more advanced ADC constructs. broadpharm.com

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. rsc.org Achieving a specific and uniform DAR is a major goal in ADC development.

Branched linkers provide a direct strategy to increase the DAR without requiring additional conjugation sites on the antibody. rsc.org By using a linker like this compound, which has three potential points of attachment for a payload, it's theoretically possible to triple the DAR for each conjugation site on the antibody. This allows for the construction of ADCs with high DAR values (e.g., 6 or 8) while minimizing modifications to the antibody structure, which helps preserve its integrity and binding affinity. rsc.orgresearchgate.net Furthermore, the hydrophilic PEG arms help to mitigate the hydrophobicity of the attached drug payloads, reducing the risk of aggregation, which is often a problem with high-DAR ADCs. nih.govlabinsights.nl

Linker TypePotential DAR per Conjugation SiteAdvantage
Linear Linker 1Simple, well-established chemistry.
Branched Linker (e.g., Amino-Tri-PEG4) Up to 3Higher drug loading with minimal antibody modification; improved solubility. rsc.org

To produce homogeneous ADCs with a consistent DAR, site-specific conjugation methods are preferred over random conjugation to lysine (B10760008) or cysteine residues. nih.govbroadpharm.com The terminal amine group on this compound makes it suitable for several site-specific conjugation strategies.

One common strategy involves the antibody's carbohydrate domains. The glycans on the antibody can be enzymatically or chemically modified to introduce a reactive group. For instance, mild oxidation of the glycans with sodium periodate (B1199274) generates aldehyde groups. nih.gov A linker containing an aminooxy or primary amine group can then be specifically coupled to these aldehydes. The primary amine of this compound can be reacted with activated carboxylic acids or NHS esters, making it a versatile component in multi-step conjugation schemes. broadpharm.com

Another advanced method is enzyme-mediated conjugation. rsc.org Enzymes like microbial transglutaminase (MTGase) can install an amine-containing linker onto a specific glutamine residue that has been engineered into the antibody sequence. rsc.org This approach has been successfully used with branched linkers to create homogeneous ADCs with high potency. rsc.org

Influence on Conjugate Homogeneity and Stability

The use of branched linkers, such as those derived from this compound, can significantly enhance the homogeneity of bioconjugates like antibody-drug conjugates (ADCs). rsc.org Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which can impact the therapeutic efficacy and safety of the ADC. mdpi.com By providing multiple, defined attachment points, branched linkers enable the construction of ADCs with a more uniform DAR, leading to a more consistent product with predictable properties. rsc.org

The incorporation of PEG chains, a key feature of this compound, is known to improve the stability of conjugates. researchgate.net PEGylation can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity, thereby prolonging its circulation half-life. mdpi.com The hydrophilic nature of the PEG chains also enhances the aqueous solubility of the conjugate, which can be beneficial for formulation and administration. Studies have shown that the strategic placement of PEG moieties within a linker can positively impact the physical and chemical stability of ADCs. researchgate.netnih.gov For instance, linkers with pendant PEG chains have demonstrated improved stability and pharmacokinetic profiles compared to those with linear PEG configurations. researchgate.netnih.gov

Table 1: Impact of Linker Architecture on ADC Properties

Linker Type Key Feature Influence on Homogeneity Influence on Stability
Linear Single attachment point Can lead to heterogeneous DAR Stability can be enhanced with PEGylation
Branched Multiple, defined attachment points Promotes homogeneous DAR Can improve stability and solubility

Development of Other Multivalent Systems and Branched Polymers

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of various multivalent systems and branched polymers with applications in drug delivery, diagnostics, and materials science.

Synthesis of Dendrimeric and Star-Shaped Molecular Constructs

Dendrimers and star-shaped polymers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govresearchgate.net The central amino group of this compound can serve as a core from which dendritic wedges or polymer arms can be grown, while the three PEG arms provide a foundation for further branching or functionalization. The synthesis of star-shaped polymers often involves the use of a multifunctional initiator, a role that this compound can fulfill. nih.govacs.org For example, star-shaped block copolymers with poly(ethylene glycol) (PEG) arms have been synthesized for various biomedical applications, including drug delivery. nih.govresearchgate.netacs.orgrsc.org The resulting constructs can encapsulate therapeutic agents, and their surface can be modified with targeting ligands to enhance site-specific delivery. nih.gov The unique architecture of these polymers, with a high density of functional groups at the periphery, makes them attractive for creating multivalent binding molecules that can exhibit enhanced affinity and specificity for biological targets. nih.gov

Functionalization of Nanomaterials and Surfaces

The functionalization of nanomaterials, such as gold nanoparticles and carbon nanotubes, with PEGylated molecules is a widely used strategy to improve their biocompatibility and in vivo performance. nih.govacs.orgresearchgate.net The amino group on this compound can be used to covalently attach the molecule to the surface of various nanomaterials. nih.gov The three PEG arms then form a hydrophilic shell around the nanomaterial, which can reduce protein adsorption (opsonization) and recognition by the reticuloendothelial system, leading to prolonged circulation times. acs.orgacs.org This "stealth" property is crucial for the development of effective nanomedicines. researchgate.net Furthermore, the terminal ends of the PEG chains can be further modified with targeting moieties or therapeutic agents, creating multifunctional nanocarriers for targeted drug delivery and imaging. The use of branched PEG structures for surface modification can lead to a higher density of PEG chains on the nanoparticle surface compared to linear PEGs, which can further enhance their stealth properties. nih.gov

Table 2: Research Findings on PEGylated Nanomaterials

Nanomaterial Functionalization Strategy Key Finding Reference
Carbon Nanotubes Non-covalent functionalization with branched PEG polymers Stable suspensions with enhanced aqueous solubility and biocompatibility. nih.govacs.org nih.govacs.org
Gold Nanoparticles Covalent linkage of PEG to the polymer surface Reduced protein adsorption and cellular uptake. acs.orgacs.org acs.orgacs.org
Polymeric Nanoparticles Coating with 4-arm branched PEG Increased stability in serum and enhanced diffusion capabilities. nih.gov nih.gov

Creation of Molecular Probes and Biosensors

The development of sensitive and specific biosensors often relies on the precise immobilization of biorecognition elements, such as antibodies or nucleic acids, onto a sensor surface. cnr.itnih.gov this compound can be utilized as a linker to attach these probes to the sensor surface. The PEG arms provide a spacer that extends the probe away from the surface, minimizing steric hindrance and improving its accessibility to the target analyte. cnr.it This can lead to enhanced sensitivity and a lower limit of detection. frontiersin.org The multivalent nature of constructs derived from this compound can also be exploited to create probes with multiple binding sites, potentially increasing the avidity of the interaction with the target and further improving sensor performance. nih.gov PEGylation of enzymes used in biosensors has also been shown to improve their stability. researchgate.net

Patent Landscape and Innovations in Related Conjugate Technologies

The field of bioconjugation and drug delivery is characterized by continuous innovation, with a significant number of patents protecting novel linker technologies, conjugation methods, and drug delivery systems. Patents in this area often focus on linkers that improve the therapeutic index of antibody-drug conjugates by enhancing their stability, homogeneity, and pharmacokinetic properties. nih.govgoogle.comgoogle.com

Innovations include the development of branched and multi-arm PEG linkers designed to increase the drug-to-antibody ratio without compromising the stability and solubility of the conjugate. broadpharm.com Patents describe the use of discrete PEG (dPEG®) constructs, which are monodisperse, to create more defined and homogeneous conjugates. google.com There is also a focus on developing linkers with specific cleavage sites that are sensitive to the tumor microenvironment, allowing for targeted drug release.

Computational Chemistry and Molecular Modeling of Amino Tri M Peg4 Ethoxymethyl Methane

Conformational Analysis and Flexibility Profiling of the Branched PEG Scaffold

The branched structure of Amino-Tri-(m-PEG4-ethoxymethyl)-methane imparts significant conformational flexibility, a key determinant of its function in molecular assemblies. The multiple rotatable bonds within the three PEG4 arms allow the linker to adopt a wide range of spatial arrangements. Computational methods are essential for characterizing this flexibility and identifying energetically favorable conformations.

Conformational analysis is typically initiated by exploring the potential energy surface of the molecule. This involves systematic or stochastic variation of dihedral angles along the backbone of the PEG chains. The resulting conformers are then subjected to energy minimization to identify stable, low-energy states. The flexibility is not just in the PEG chains but also in the bonds connecting the central methane (B114726) to the ethoxymethyl groups.

Molecular dynamics (MD) simulations provide a more dynamic picture of the linker's flexibility. researchgate.net By simulating the molecule's movement over time in a solvent environment, MD can reveal the distribution of conformers, the radius of gyration (Rg), and the end-to-end distances of the arms. nih.gov For a trivalent linker like this, the Rg is a critical parameter, indicating how compact or extended the scaffold is on average. Studies on similar branched PEG structures have shown that they can transition between compact, dense-core structures and more extended, dense-shell conformations depending on factors like solvent and interactions with other molecules. mdpi.com This dynamic behavior is crucial for its role in bridging two or more molecular entities, allowing it to adapt its conformation to facilitate optimal binding.

Table 1: Representative Conformational Properties from Molecular Modeling This table presents illustrative data based on typical findings for branched PEG linkers.

Computational MethodParameterResultImplication
Energy Minimization Dominant ConformerFolded, with intramolecular hydrogen bondingThe linker may adopt a compact state in non-polar environments or in the absence of a binding partner.
Molecular Dynamics Average Radius of Gyration (Rg)~0.85 nmProvides a quantitative measure of the linker's average size in solution. nih.gov
Dihedral Angle Analysis Key Rotational BarriersLow (~2-5 kcal/mol) for C-O-C-C bondsHigh flexibility and rapid interconversion between different conformations of the PEG arms.

Molecular Dynamics Simulations for Ligand-Linker Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating how the this compound linker mediates interactions between a conjugated ligand (e.g., a drug) and a target biomolecule (e.g., a protein). researchgate.net These simulations can provide atomic-level insights into how the linker's flexibility and chemical nature influence the stability and binding efficiency of the entire complex. nih.govmdpi.com

In a typical simulation, the entire assembly—target protein, linker, and ligand—is placed in a simulated physiological environment (water, ions). The simulation tracks the trajectory of every atom over time, governed by a force field that defines the interatomic forces. researchgate.net Key insights from such simulations include:

Binding Pose Stability: MD simulations can assess whether the linker is long and flexible enough to allow the ligand to achieve and maintain an optimal binding pose within the target's active site. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to quantify this stability.

Solvent Accessible Surface Area (SASA): Calculations of SASA can show how effectively the linker shields a hydrophobic drug from the aqueous solvent, a key factor in the solubility and aggregation propensity of an ADC. nih.gov

These simulations help rationalize experimental findings and guide the design of linkers with optimal length and flexibility for specific applications. nih.gov

Table 2: Illustrative MD Simulation Parameters for a Linker-Ligand Complex This table presents typical parameters and outputs from an MD simulation study.

ParameterValue/ObservationSignificance
Simulation Time 200 nsA sufficient timescale to observe significant conformational sampling and interaction dynamics. acs.org
Ligand RMSD < 2.0 Å after equilibrationIndicates a stable binding pose of the ligand in the target's binding pocket.
Linker-Protein H-Bonds Transient, average < 3Suggests the linker is not forming overly strong, non-specific interactions with the protein surface.
Change in SASA Decrease in hydrophobic drug SASA upon conjugationDemonstrates the linker's ability to improve the hydrophilicity of the payload.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While MD simulations excel at describing the large-scale conformational dynamics, quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and inherent reactivity of the linker. rsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution, which governs chemical reactions and intermolecular forces. researchgate.netscienceopen.com

For this compound, QC calculations can predict:

Reactivity of the Terminal Amine: By calculating the partial atomic charges and the energy of the Highest Occupied Molecular Orbital (HOMO), which is localized on the amine group, its nucleophilicity can be quantified. This helps predict its reactivity towards electrophilic reagents used in conjugation chemistries, such as NHS esters. broadpharm.com

Electrostatic Potential (ESP) Surface: The ESP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The ether oxygens of the PEG chains are expected to be regions of negative potential, capable of acting as hydrogen bond acceptors.

HOMO-LUMO Gap: The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability.

These calculations are crucial for understanding the fundamental chemical properties of the linker, ensuring efficient conjugation, and predicting its behavior in different chemical environments. rsc.orgresearchgate.net

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative) This table shows representative data that would be obtained from a DFT study on the linker.

PropertyPredicted ValueInterpretation
HOMO Energy -5.8 eVLocalized on the terminal NH2 group, indicating it is the primary site for electrophilic attack.
LUMO Energy +1.2 eVIndicates where the molecule would accept electrons; likely distributed over the carbonyl groups.
HOMO-LUMO Gap 7.0 eVA large gap suggests high electronic stability, with low propensity for unintended side reactions.
Dipole Moment ~5.5 DebyeA significant dipole moment indicates the molecule is polar, contributing to its water solubility.

In Silico Approaches for Linker Optimization in Complex Molecular Assemblies

The true power of computational modeling lies in its predictive capacity for linker design and optimization. nih.gov In silico approaches integrate conformational, dynamic, and electronic information to rationally engineer next-generation linkers for specific applications like ADCs or PROTACs. The goal is to fine-tune properties such as length, flexibility, and hydrophilicity to maximize therapeutic efficacy. nih.gov

The process of in silico optimization for a linker like this compound involves several strategies:

Virtual Linker Libraries: Computational tools can be used to build virtual libraries where the linker is systematically modified. For example, the number of PEG units (e.g., PEG2, PEG6) could be varied to find the optimal length that maximizes the reach to a target protein's binding site without introducing excessive flexibility that could lead to aggregation.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to predict the change in binding affinity resulting from small modifications to the linker structure. This allows for the ranking of potential linker candidates before committing to costly and time-consuming synthesis. rsc.org

Multi-scale Modeling: For very large systems, a combination of coarse-grained (CG) and all-atom (AA) simulations can be effective. researchgate.netmdpi.com CG models, where groups of atoms are represented as single beads, can rapidly explore the vast conformational space of a linker-protein conjugate. Promising conformations can then be converted back to an all-atom representation for more detailed analysis.

These computational strategies accelerate the development cycle by focusing experimental efforts on the most promising candidates, ultimately leading to the creation of more effective and stable molecular assemblies. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Terminal Functionalities for Expanded Applications

The primary amine group of Amino-Tri-(m-PEG4-ethoxymethyl)-methane serves as a versatile handle for a variety of conjugation chemistries. However, the future of this linker lies in the diversification of its terminal functionalities to broaden its applicability. Research in this area is expected to focus on the introduction of a wider array of reactive groups, each tailored for specific and highly efficient coupling reactions.

The introduction of bio-orthogonal reactive groups, such as azides and alkynes for "click chemistry," or tetrazines for inverse-electron-demand Diels-Alder cycloadditions, would enable highly specific and efficient conjugation in complex biological environments. precisepeg.com This would be particularly advantageous for in vivo applications where minimizing side reactions is critical.

Furthermore, the development of derivatives with terminal functionalities that respond to specific biological cues is a promising avenue. For instance, incorporating environmentally sensitive groups could allow for triggered release of conjugated payloads in response to changes in pH or redox potential, characteristic of tumor microenvironments or intracellular compartments.

Current Functionality Potential Novel Functionalities Anticipated Application
Primary AmineAzide (B81097), Alkyne (for Click Chemistry)Bio-orthogonal conjugation, In-vivo imaging
Primary AmineTetrazineRapid and specific bioconjugation
Primary AmineThiol-reactive groups (e.g., Maleimide)Cysteine-specific protein modification
Primary AmineAldehyde/KetoneOxime/Hydrazone ligation

Development of Cleavable and Smart Linker Derivatives

A significant frontier in linker technology is the design of "smart" linkers that are stable in circulation but can be selectively cleaved at the target site to release an active molecule. nih.gov For this compound, this involves engineering cleavable moieties into its PEG arms.

Future iterations of this linker are likely to incorporate linkages that are sensitive to specific enzymes overexpressed in disease states, such as certain proteases or phosphatases. jenkemusa.com This would allow for highly targeted drug release, maximizing therapeutic efficacy while minimizing off-target effects. Another approach is the inclusion of acid-labile bonds, which would trigger cleavage in the acidic environment of endosomes or lysosomes, facilitating intracellular drug delivery. nih.gov

Moreover, the development of linkers that are cleaved in response to external stimuli, such as light (photocleavable linkers) or ultrasound, would provide spatiotemporal control over payload release, opening up new therapeutic and diagnostic possibilities.

Cleavage Stimulus Example Cleavable Moiety Potential Application
EnzymaticPeptide sequences (e.g., Val-Cit)Targeted cancer therapy
pH-SensitiveHydrazones, AcetalsIntracellular drug delivery
Redox-SensitiveDisulfide bondsRelease in reductive intracellular environments
Light-Sensitiveo-Nitrobenzyl groupsPhotocontrolled drug release

Integration with High-Throughput Screening and Automated Synthesis Platforms

The complexity of modern drug discovery and development necessitates the use of high-throughput screening (HTS) and automated synthesis to rapidly evaluate and optimize molecular candidates. nih.gov The future of this compound is intrinsically linked to its compatibility with these platforms.

Automated synthesis platforms, akin to those used for peptides and oligonucleotides, could be adapted for the stepwise synthesis of this and related branched PEG linkers. mtu.edu This would enable the rapid generation of libraries of linkers with varying PEG chain lengths, terminal functionalities, and cleavable elements. Such libraries are invaluable for systematically optimizing the properties of a final conjugate, such as a PROTAC or an antibody-drug conjugate (ADC). biochempeg.com

Integrating these automated synthesis capabilities with HTS workflows will allow for the rapid screening of large libraries of conjugates for desired biological activities. rsc.orgnih.gov For example, HTS could be employed to identify the optimal linker length and composition for achieving efficient target protein degradation in a PROTAC context or for maximizing the therapeutic window of an ADC. tudelft.nl

Advanced Methodologies for Characterization in Complex Biological Milieus

As this compound is incorporated into increasingly complex bioconjugates, the need for sophisticated analytical techniques to characterize these molecules in their native biological environments becomes paramount. researchgate.net The heterogeneity introduced by the PEG linker, including its polydispersity and the potential for multiple conjugation sites, presents significant analytical challenges. walshmedicalmedia.com

Future research will likely focus on the application and refinement of advanced mass spectrometry (MS) techniques. nih.gov Methods such as native MS will be crucial for characterizing the intact mass and stoichiometry of non-covalent protein-ligand complexes involving conjugates of this linker. Furthermore, ion mobility-mass spectrometry (IM-MS) can provide insights into the conformational changes induced by conjugation.

To understand the behavior of these conjugates within cells and tissues, the development of novel imaging techniques with high spatial and temporal resolution will be essential. This may include the use of advanced fluorescence microscopy techniques or the incorporation of specific probes into the linker structure that allow for tracking and quantification in living systems. The development of specialized sample preparation and liquid chromatography-mass spectrometry (LC-MS) methods will also be critical for the quantitative analysis of these conjugates and their metabolites in complex biological matrices like plasma and tissue homogenates. researchgate.netacs.org

Analytical Challenge Advanced Methodology Information Gained
Heterogeneity of ConjugatesHigh-Resolution Mass SpectrometryPrecise mass and distribution of PEGylated species
Conformational ChangesIon Mobility-Mass Spectrometry (IM-MS)Shape and structural impact of conjugation
In-vivo DistributionAdvanced Imaging TechniquesLocalization and trafficking in cells and tissues
Quantification in Biological SamplesQuantitative LC-MS/MSPharmacokinetic profiles and metabolism

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Amino-Tri-(m-PEG4-ethoxymethyl)-methane, and how is its purity validated?

  • Methodology : Synthesis typically involves multi-step PEGylation using orthogonal protecting groups (e.g., tert-butyl esters or Fmoc-amino groups) to ensure controlled branching. Purification employs size-exclusion chromatography (SEC) or preparative HPLC, followed by characterization via 1H^1H-/13C^{13}C-NMR to confirm branching and PEG4-ethoxymethyl substituents. Purity is validated using reverse-phase HPLC with UV detection (λ = 255 nm, as PEG derivatives often absorb in this range) and mass spectrometry (ESI-MS) .

Q. How do researchers confirm the structural integrity of this compound in PROTAC conjugates?

  • Methodology : After conjugation to target-binding ligands or E3 ligase recruiters, MALDI-TOF or LC-MS is used to verify molecular weight shifts corresponding to the linker’s addition. 19F^{19}F-NMR (if fluorinated warheads are used) or fluorescence labeling can track conjugation efficiency. Stability assays in PBS or serum-containing media (e.g., 10% FBS at 37°C for 24–72 hours) assess hydrolytic degradation risks .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in PROTAC activity when using this compound as a linker?

  • Methodology :

  • Data Contradiction Analysis : Compare cellular uptake (via flow cytometry with fluorescent tags) and ternary complex formation (SPR or ITC) across linker variants. For example, reduced activity despite confirmed conjugation may indicate steric hindrance from the tri-PEG4 branches.
  • Optimization : Test shorter PEG spacers (e.g., PEG2 or PEG3) or alter the methoxy termini to improve target engagement. Use cryo-EM to visualize linker flexibility in ternary complexes .

Q. How does the tri-PEG4-ethoxymethyl branching influence solubility and aggregation in aqueous buffers?

  • Methodology :

  • Solubility Testing : Prepare serial dilutions in PBS or Tris buffer (pH 7.4) and measure turbidity via dynamic light scattering (DLS). Compare with linear PEG analogues.
  • Aggregation Mitigation : Introduce charged groups (e.g., carboxylate or amine termini) or co-solvents (e.g., 5% DMSO). Validate using TEM or AFM to image particulate formation .

Q. What protocols ensure reproducible conjugation of this compound to cysteine-rich protein targets?

  • Methodology :

  • Thiol Reactivity : Optimize pH (8.5–9.0) and reducing agent concentration (e.g., 1–5 mM TCEP) to maintain free thiols without linker degradation.
  • Stoichiometry Control : Use Ellman’s assay to quantify free thiols pre-/post-conjugation. Validate via SDS-PAGE with Coomassie staining or Western blot for tag-based detection .

Methodological Considerations

Q. How to quantify amine-termini availability in this compound for downstream functionalization?

  • Methodology : Perform potentiometric titration with 0.1 M HCl in a 1:1 v/v mixture of phenol and tri(hydroxymethyl)aminomethane (TRIS) at 40°C. Calculate amine equivalents using the formula:
    Amine content=VHCl×NHClSample mass (g)\text{Amine content} = \frac{V_{\text{HCl}} \times N_{\text{HCl}}}{\text{Sample mass (g)}}

where VHClV_{\text{HCl}} = titrant volume and NHClN_{\text{HCl}} = normality. Validate with ninhydrin assays .

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